molecular formula C18H16O5 B2925512 3-(2,5-Dimethoxyphenyl)-7-methoxychromen-2-one CAS No. 6468-62-8

3-(2,5-Dimethoxyphenyl)-7-methoxychromen-2-one

Cat. No. B2925512
CAS RN: 6468-62-8
M. Wt: 312.321
InChI Key: ZHNGDDANTSTKGG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-7-methoxychromen-2-one, also known as DMC, is a synthetic compound that belongs to the class of flavonoids. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.

Scientific Research Applications

Metabolic Studies

The study by Nielsen et al. (2017) delved into the metabolic processes involving compounds related to 3-(2,5-Dimethoxyphenyl)-7-methoxychromen-2-one, focusing on NBOMe compounds as potent serotonin 5-HT2A receptor agonists. The research identified the key cytochrome P450 enzymes involved in the metabolism of these compounds, enhancing our understanding of their biotransformation in the human liver (Nielsen et al., 2017).

Synthesis and Antitumor Applications

Mondal et al. (2003) described a method for synthesizing a compound similar to 3-(2,5-Dimethoxyphenyl)-7-methoxychromen-2-one, demonstrating its potential as an antitumor agent. This research provides insights into the synthesis pathways that could be applicable for creating derivatives of 3-(2,5-Dimethoxyphenyl)-7-methoxychromen-2-one for cancer treatment (Mondal et al., 2003).

Tubulin Polymerization Inhibition

De Martino et al. (2006) explored the role of compounds related to 3-(2,5-Dimethoxyphenyl)-7-methoxychromen-2-one in inhibiting tubulin polymerization. These findings are significant for understanding the compound's potential in inhibiting cell growth in cancer therapy (De Martino et al., 2006).

Corrosion Inhibition

Chafiq et al. (2020) conducted a study on compounds similar to 3-(2,5-Dimethoxyphenyl)-7-methoxychromen-2-one, examining their effectiveness as corrosion inhibitors. This research highlights the potential application of such compounds in protecting materials against corrosion (Chafiq et al., 2020).

Cytochrome P450 1B1 Inhibition

Kim et al. (2002) investigated trans-stilbene derivatives containing a 3,5-dimethoxyphenyl moiety, similar to 3-(2,5-Dimethoxyphenyl)-7-methoxychromen-2-one, and their inhibitory activities on human cytochrome P450s. These findings are crucial for developing targeted therapies in diseases where cytochrome P450s play a role (Kim et al., 2002).

properties

IUPAC Name

3-(2,5-dimethoxyphenyl)-7-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-7-16(22-3)14(9-12)15-8-11-4-5-13(21-2)10-17(11)23-18(15)19/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNGDDANTSTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC3=C(C=C(C=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethoxyphenyl)-7-methoxychromen-2-one

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